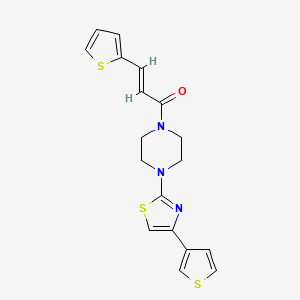

(E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS3/c22-17(4-3-15-2-1-10-24-15)20-6-8-21(9-7-20)18-19-16(13-25-18)14-5-11-23-12-14/h1-5,10-13H,6-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRKWNXDPHIOJL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex heterocyclic molecule that exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 385.56 g/mol. The structural components include thiophene and thiazole rings, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The key steps often include:

- Formation of the Thiazole Ring : Utilizing thiophene derivatives and appropriate reagents to facilitate cyclization.

- Piperazine Substitution : Introducing piperazine moieties to enhance solubility and biological activity.

- Final Coupling : Combining the thiazole and piperazine components with the prop-2-en-1-one framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and thiazole moieties. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In a comparative study, derivatives exhibited IC50 values ranging from 4.37 μM to 8.03 μM, indicating strong cytotoxic effects against these cell lines .

Antimicrobial Activity

The compound also displays significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies focusing on antitubercular activity, several derivatives were evaluated for their efficacy against both drug-sensitive and resistant strains of Mycobacterium tuberculosis.

The biological activity of (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Action : The presence of thiophene and thiazole rings contributes to its ability to disrupt bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives demonstrated that those with similar structural features to our compound exhibited significant anticancer activity through apoptosis induction in HepG2 cells .

Case Study 2: Antitubercular Activity

Another research effort focused on synthesizing compounds with thiophene-thiazole frameworks revealed that certain derivatives showed potent antitubercular activity against resistant strains, highlighting the potential for developing new tuberculosis therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiophene and thiazole moieties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

A study focused on synthesizing new derivatives from the thiophene scaffold, including those similar to (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one, demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. The synthesized compounds were compared with standard treatments like cisplatin, showing promising results in inhibiting cancer cell proliferation .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production and is a target for treating hyperpigmentation disorders. Compounds that inhibit this enzyme can be beneficial in cosmetic formulations.

Research Findings:

In a related study, derivatives similar to (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one were evaluated for their ability to inhibit mushroom tyrosinase. The results indicated that these compounds exhibited strong competitive inhibition with IC50 values significantly lower than those of known inhibitors, suggesting their potential use in developing therapeutic agents for hyperpigmentation disorders .

Antifungal Activity

The antifungal properties of thiophene derivatives are well-documented, with many compounds demonstrating efficacy against various fungal pathogens.

Case Study:

A synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-pyrrol derivatives revealed potent antifungal activity. These compounds were tested against common fungal strains, showcasing their potential as effective antifungal agents . The structure of (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one suggests it may possess similar properties due to the presence of the thiophene and thiazole rings.

Pharmacological Properties

The pharmacological profile of thiophene and thiazole-containing compounds includes a range of activities such as anti-inflammatory, analgesic, and antibacterial effects. This broad spectrum of activity makes them attractive candidates for drug development.

Table: Summary of Pharmacological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.